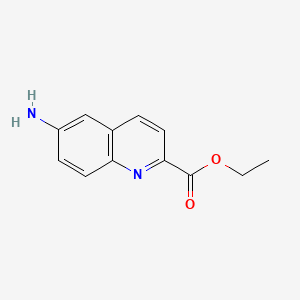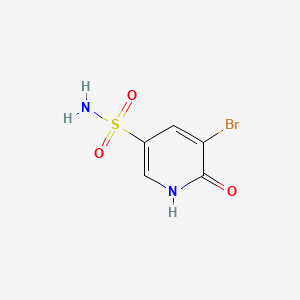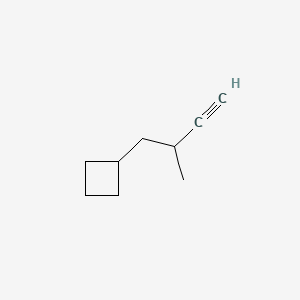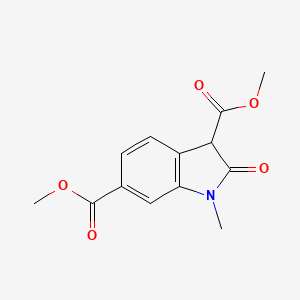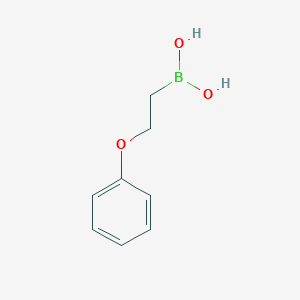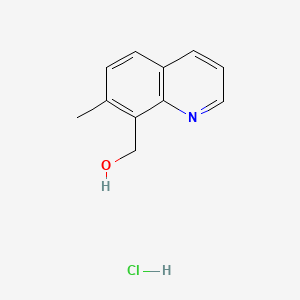
(7-Methylquinolin-8-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methylquinolin-8-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.7 g/mol. This compound is known for its diverse range of applications in scientific research and industry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, which is widely used in various fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (7-Methylquinolin-8-yl)methanol hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 7-methylquinoline.
Reduction: The 7-methylquinoline is reduced to 7-methylquinolin-8-ylmethanol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The final step involves the conversion of 7-methylquinolin-8-ylmethanol to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(7-Methylquinolin-8-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more reduced quinoline compounds.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(7-Methylquinolin-8-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (7-Methylquinolin-8-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its quinoline core structure, which is known to interact with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
(7-Methylquinolin-8-yl)methanol hydrochloride can be compared with other quinoline derivatives:
Quinoline: The parent compound, used widely in the synthesis of various derivatives.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Quinolinic Acid: A neurotoxic compound derived from quinoline.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12ClNO |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
(7-methylquinolin-8-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-4-5-9-3-2-6-12-11(9)10(8)7-13;/h2-6,13H,7H2,1H3;1H |
InChI-Schlüssel |
WOOOKRUNCAJGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


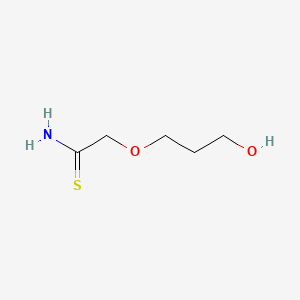
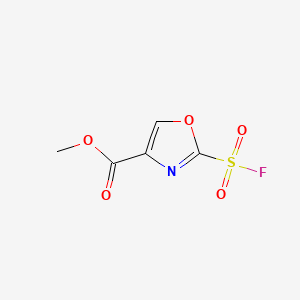
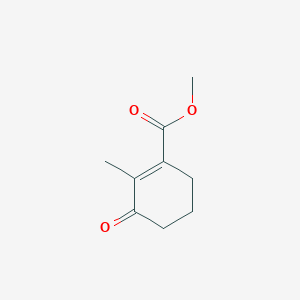
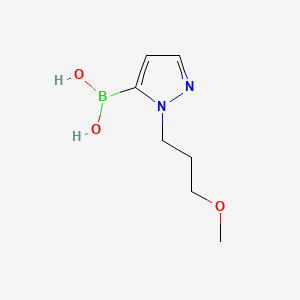
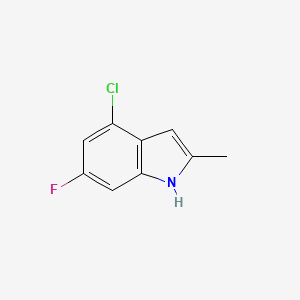
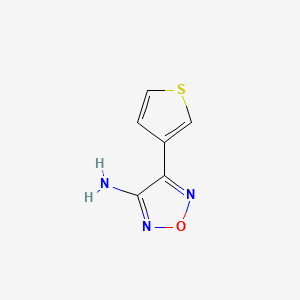
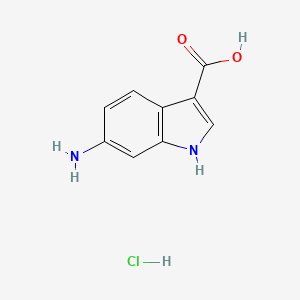
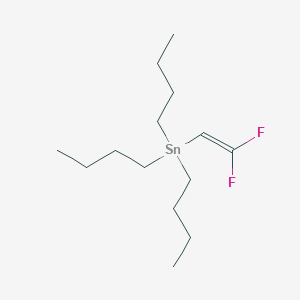
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
